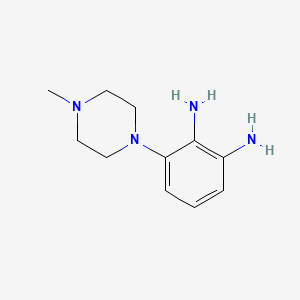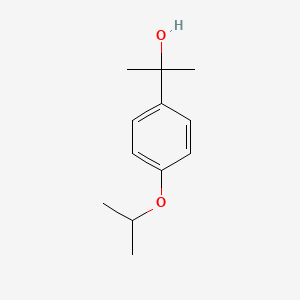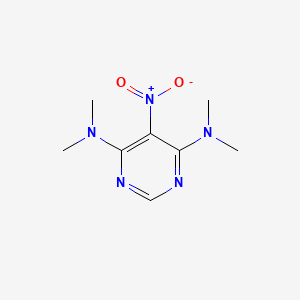![molecular formula C14H17FN2 B8708196 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine CAS No. 139290-67-8](/img/structure/B8708196.png)
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-fluorophenyl group and the carbonitrile group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.
準備方法
The synthesis of 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group.
Synthetic Route:
Step 1: 4-Fluorobenzyl chloride reacts with piperidine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form 1-[2-(4-Fluorophenyl)ethyl]piperidine.
Step 2: The intermediate 1-[2-(4-Fluorophenyl)ethyl]piperidine is then reacted with cyanogen bromide to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction:
- Reduction of the carbonitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized products, primary amines, substituted derivatives
科学的研究の応用
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Evaluated for its pharmacological properties and therapeutic potential in treating various diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to and modulate the activity of certain enzymes, receptors, or ion channels, leading to various biological effects.
Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to receptors on the cell surface or within the cell, affecting signal transduction pathways.
- Ion Channels: The compound may modulate the activity of ion channels, influencing cellular ion flux and membrane potential.
Pathways Involved:
- Signal transduction pathways
- Metabolic pathways
- Ion transport pathways
類似化合物との比較
- 1-[2-(4-Chlorophenyl)ethyl]piperidine-4-carbonitrile
- 1-[2-(4-Bromophenyl)ethyl]piperidine-4-carbonitrile
- 1-[2-(4-Methylphenyl)ethyl]piperidine-4-carbonitrile
Comparison:
- The presence of the fluorine atom in 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine may enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- The fluorine atom may also influence the compound’s binding affinity to molecular targets, potentially leading to different biological activities and pharmacological profiles.
特性
CAS番号 |
139290-67-8 |
|---|---|
分子式 |
C14H17FN2 |
分子量 |
232.30 g/mol |
IUPAC名 |
1-[2-(4-fluorophenyl)ethyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17FN2/c15-14-3-1-12(2-4-14)5-8-17-9-6-13(11-16)7-10-17/h1-4,13H,5-10H2 |
InChIキー |
SANZVSFSMUJIEU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C#N)CCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-](/img/structure/B8708141.png)


![5,7-Dichloro-2-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8708158.png)





![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B8708215.png)
